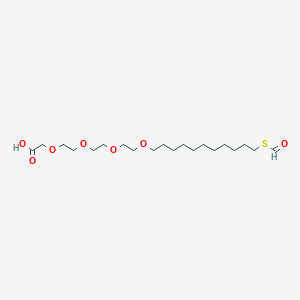
Bis(benzonitrile)palladium(II) bromide
描述
Bis(benzonitrile)palladium(II) bromide: is a coordination compound with the chemical formula 2(C6H5CN)·PdBr2 . It is a palladium complex where two benzonitrile molecules are coordinated to a palladium(II) center, which is also bonded to two bromide ions. This compound is known for its use as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions .
作用机制
Target of Action
Bis(benzonitrile)palladium(II) bromide is primarily used as a catalyst in various types of coupling reactions . Its primary targets are the reactants in these reactions, where it facilitates the formation of new bonds.
Mode of Action
The compound interacts with its targets by coordinating to the reactants and accelerating the reaction rate . It is particularly suitable for Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Result of Action
The primary result of this compound’s action is the acceleration of the reaction rate, leading to faster and more efficient production of the desired products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture . These factors can affect the compound’s ability to coordinate to the reactants and thus its catalytic activity.
准备方法
Synthetic Routes and Reaction Conditions: Bis(benzonitrile)palladium(II) bromide can be synthesized by reacting palladium(II) bromide with benzonitrile. The reaction typically involves dissolving palladium(II) bromide in acetonitrile and then adding benzonitrile to the solution. The mixture is then heated to facilitate the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of larger reaction vessels, controlled heating, and purification processes to ensure the quality and yield of the product .
化学反应分析
Types of Reactions: Bis(benzonitrile)palladium(II) bromide is primarily involved in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, a ligand, and sometimes a solvent. Common reagents include:
- Bases: Potassium carbonate, sodium carbonate, or cesium carbonate.
- Ligands: Phosphine ligands such as triphenylphosphine.
- Solvents: Toluene, dimethylformamide (DMF), or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions are often biaryl compounds, alkenes, or other complex organic molecules, depending on the specific cross-coupling reaction being performed .
科学研究应用
Bis(benzonitrile)palladium(II) bromide has a wide range of applications in scientific research, including:
- Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
- Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
- Medicine: Utilized in the development of new drugs and therapeutic agents.
- Industry: Applied in the production of fine chemicals, agrochemicals, and materials science .
相似化合物的比较
- Bis(benzonitrile)palladium(II) chloride
- Palladium(II) bromide
- Palladium(II) acetate
- Bis(acetonitrile)palladium(II) chloride
Comparison: Bis(benzonitrile)palladium(II) bromide is unique in its specific coordination environment and reactivity. Compared to bis(benzonitrile)palladium(II) chloride, it has different solubility and reactivity profiles due to the presence of bromide ions instead of chloride ions. Palladium(II) bromide and palladium(II) acetate are also used as catalysts but lack the specific coordination with benzonitrile, which can influence their catalytic properties and applications .
属性
IUPAC Name |
benzonitrile;dibromopalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDHIPXOBPPHTG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463954 | |
| Record name | Bis(benzonitrile)palladium(II) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15003-43-7 | |
| Record name | Bis(benzonitrile)palladium(II) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)
![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)





![Glycine, N-[(benzoylthio)acetyl]glycyl-](/img/structure/B3333762.png)
![(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B3333763.png)
